Cas no 1314981-14-0 (3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole)

3-(Chloromethyl)-5,5-dimethyl-4H-1,2-oxazole is a heterocyclic compound featuring a reactive chloromethyl group attached to a 5,5-dimethyl-4H-1,2-oxazole core. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of functionalized oxazole derivatives. The chloromethyl group enables further derivatization through nucleophilic substitution reactions, facilitating the introduction of various substituents. The compound’s stability and well-defined reactivity profile make it suitable for applications in pharmaceutical and agrochemical research. Its rigid oxazole scaffold also contributes to its utility in the development of bioactive molecules. Proper handling is advised due to the reactive nature of the chloromethyl moiety.
3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole structure
1314981-14-0 structure
Product name:3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole
CAS No:1314981-14-0
MF:C6H10ClNO
MW:147.602700710297
CID:6612057
PubChem ID:55298426

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 1314981-14-0
    • EN300-6740464
    • AKOS006374886
    • 3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
    • 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole
    • SCHEMBL24175275
    • Inchi: 1S/C6H10ClNO/c1-6(2)3-5(4-7)8-9-6/h3-4H2,1-2H3
    • InChI Key: ADBFLWKOYIBFQR-UHFFFAOYSA-N
    • SMILES: ClCC1CC(C)(C)ON=1

Computed Properties

  • Exact Mass: 147.0450916g/mol
  • Monoisotopic Mass: 147.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.6Ų
  • XLogP3: 1.4

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6740464-0.5g
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
0.5g
$656.0 2023-05-30
Enamine
EN300-6740464-1.0g
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
1g
$842.0 2023-05-30
Enamine
EN300-6740464-5.0g
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
5g
$2443.0 2023-05-30
1PlusChem
1P028LZQ-250mg
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
250mg
$579.00 2023-12-22
Aaron
AR028M82-500mg
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
500mg
$927.00 2025-02-16
Aaron
AR028M82-5g
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
5g
$3385.00 2023-12-16
Aaron
AR028M82-50mg
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
50mg
$296.00 2025-02-16
Aaron
AR028M82-2.5g
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
2.5g
$2294.00 2025-02-16
Aaron
AR028M82-250mg
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
250mg
$600.00 2025-02-16
1PlusChem
1P028LZQ-500mg
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
1314981-14-0 95%
500mg
$873.00 2023-12-22

Additional information on 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole

3-(Chloromethyl)-5,5-Dimethyl-4H-1,2-Oxazole: A Comprehensive Overview

The compound with CAS No. 1314981-14-0, commonly referred to as 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole, is an intriguing organic molecule that has garnered attention in various scientific and industrial domains. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloromethyl group at the third position and two methyl groups at the fifth position imparts unique chemical properties to this molecule.

Oxazoles are well-known for their versatility in organic synthesis and their ability to participate in a wide range of reactions. The chloromethyl group in this compound acts as an electrophilic center, making it reactive towards nucleophilic attacks. This reactivity is particularly useful in the synthesis of various functionalized molecules. Recent studies have highlighted the potential of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole in click chemistry and other modular synthesis strategies.

The dimethyl substitution at the fifth position of the oxazole ring contributes to the molecule's stability and enhances its solubility in organic solvents. This feature is advantageous in applications where precise control over reaction conditions is necessary. Furthermore, the dimethyl groups can serve as protecting groups during multi-step synthesis processes, ensuring selective reactivity of other functional groups within the molecule.

Recent research has explored the use of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole as a building block for constructing bioactive compounds. For instance, its reactivity with amines has been exploited to synthesize novel oxazolidinones, which are known for their pharmacological activities. Additionally, its ability to undergo cycloaddition reactions has opened new avenues for the development of advanced materials with tailored properties.

In terms of industrial applications, 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole has found utility in the synthesis of agrochemicals and specialty chemicals. Its role as an intermediate in the production of herbicides and fungicides has been well-documented. Moreover, its compatibility with modern green chemistry principles makes it an attractive candidate for sustainable chemical manufacturing processes.

The synthesis of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole typically involves a multi-step approach that includes oxidation and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of palladium catalysts has significantly improved the yield and purity of this molecule during its production.

From a toxicological standpoint, studies have shown that 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole exhibits low acute toxicity when administered at moderate doses. However, long-term exposure studies are still underway to fully understand its potential health risks. Regulatory agencies have classified this compound under standard safety guidelines for handling and storage.

In conclusion, 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an essential component in contemporary organic synthesis efforts. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific and industrial endeavors.

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.